(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride

LC-MS/MS DNA Lesion Quantification Sensitivity Enhancement

Girard's Reagent T (CAS 123-46-6) provides a pre-installed quaternary ammonium moiety that is structurally distinct from hydroxylamine or PFBHA alternatives, delivering ~20-fold ESI-MS sensitivity improvement for femtomole-level carbonyl detection. Validated for DNA damage quantification (FodU), anti-doping oxosteroid profiling, selective aldehyde extraction from lipid matrices, and 1000-fold MALDI-TOF sensitivity enhancement for neutral glycans. Choose ≥98% purity reagent to ensure reproducible, high-sensitivity LC-MS/MS and MALDI workflows.

Molecular Formula C5H14ClN3O
Molecular Weight 167.64 g/mol
CAS No. 123-46-6
Cat. No. B150828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride
CAS123-46-6
Synonyms2-Hydrazinyl-N,N,N-trimethyl-2-oxo-ethanaminium Chloride;  (Carboxymethyl)trimethylammonium Chloride Hydrazide;  (Carboxymethyl)trimethyl-ammonium Chloride Hydrazide;  2-Hydrazino-N,N,N-trimethyl-2-oxo-ethanaminium Chloride;  (2-Hydrazino-2-oxoethyl)trim
Molecular FormulaC5H14ClN3O
Molecular Weight167.64 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(=O)NN.[Cl-]
InChIInChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H
InChIKeyYSULOORXQBDPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium Chloride (CAS 123-46-6) Analytical Reagent Procurement & Specification Guide


(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (CAS 123-46-6), commonly designated Girard's Reagent T, is a quaternary ammonium hydrazide derivatization agent with the molecular formula C5H14ClN3O and a molecular weight of 167.64 g/mol [1]. This cationic surfactant is commercially available at purities of ≥98% to 99.0-101.0% (argentometric titration) for HPLC and LC-MS applications . It is highly hygroscopic, exhibiting a melting point of 188-192 °C (with decomposition), and demonstrates high solubility in water, methanol, glacial acetic acid, glycerol, and ethylene glycol, while being sparingly soluble in ethanol and nearly insoluble in non-hydroxylic organic solvents [2].

Why Girard's Reagent T (CAS 123-46-6) Cannot Be Replaced by Generic Carbonyl Derivatization Reagents


In-class derivatization reagents for carbonyl compounds are not functionally interchangeable due to fundamental differences in reaction chemistry and downstream analytical compatibility. The permanent, pre-installed quaternary ammonium moiety on Girard's Reagent T is structurally distinct, conferring a fixed positive charge that is critical for efficient electrospray ionization (ESI) and MS/MS fragmentation [1]. In contrast, alternative reagents such as hydroxylamine (forming oximes) or PFBHA (forming pentafluorobenzyl oximes) lack this intrinsic charge, necessitating separate ionization enhancement strategies or resulting in significantly lower sensitivity. Furthermore, the differential solubility of Girard's Reagent T hydrazones compared to those formed by the less polar Girard's Reagent P enables specific liquid-liquid extraction and purification workflows [2]. Therefore, the selection of a derivatization reagent is not a generic choice but a critical, data-driven decision that directly impacts method sensitivity, specificity, and the feasibility of downstream analytical steps.

Quantitative Comparative Evidence for (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium Chloride (CAS 123-46-6) in Analytical Workflows


LC-MS/MS Detection Sensitivity: Girard's Reagent T vs. Underivatized Analysis

Derivatization of the nucleoside lesion 5-formyl-2'-deoxyuridine (FodU) with Girard's Reagent T enhances the limit of detection (LOD) by a factor of approximately 20-fold compared to direct analysis of the underivatized compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a linear ion-trap mass spectrometer [1].

LC-MS/MS DNA Lesion Quantification Sensitivity Enhancement

Derivatization Reagent Selectivity: Girard's Reagent T vs. Methoxamine and Hydroxylamine for Steroid Analysis

In a direct comparison of derivatization reagents for intact phase II metabolites of oxosteroids, Girard's Reagent T (GRT) was selected over methoxamine and hydroxylamine. The selection criteria included the enhancement in ionization efficiency and the production of diagnostic product ions related to the steroid moiety, which were found to be more favorable with GRT [1].

Steroidomics Doping Control LC-ESI-MS/MS

Hydrazone Solubility and Extractability: Girard's Reagent T vs. Girard's Reagent P

Girard's Reagent T forms water-soluble hydrazones, a property that distinguishes it from the less polar Girard's Reagent P. This differential solubility is a critical parameter for the isolation of carbonyl compounds from non-polar matrices via liquid-liquid extraction. Specifically, Girard's Reagent T is noted to be more soluble in polar solvents than its counterpart, Girard's Reagent P [1]. This solubility difference directly influences the efficiency and specificity of the extraction and purification step.

Sample Preparation Liquid-Liquid Extraction Steroid Isolation

MS Sensitivity Enhancement: Girard's Reagent T vs. Underivatized Oligosaccharides

Derivatization of small oligosaccharides with Girard's Reagent T to introduce a permanent cationic charge results in a dramatic increase in detection sensitivity by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). The sensitivity enhancement is reported to be by a factor of approximately 1000 compared to underivatized neutral oligosaccharides [1].

Glycomics MALDI-TOF MS Sensitivity Enhancement

Commercial Purity Specification: LiChropur™ Grade for LC-MS

Commercially available Girard's Reagent T can be procured at a defined, high-purity specification tailored for analytical workflows. The LiChropur™ grade is certified at 99.0-101.0% purity by argentometric titration (AT) and is specifically recommended for HPLC and LC-MS applications . This contrasts with lower purity, generic grades which may contain impurities that could interfere with sensitive mass spectrometric detection or derivatization efficiency.

Quality Control LC-MS Derivatization Grade

Validated Application Scenarios for (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium Chloride (CAS 123-46-6)


Ultra-Sensitive Quantification of Oxidative DNA Lesions

For research groups studying DNA damage and repair, Girard's Reagent T enables the reliable LC-MS/MS quantification of low-abundance lesions like 5-formyl-2'-deoxyuridine (FodU) at femtomole levels [1]. This application directly leverages the ~20-fold sensitivity improvement over underivatized analysis, allowing for precise measurement of background and induced DNA damage in cellular and tissue samples.

Comprehensive Profiling of Steroid Metabolites for Anti-Doping and Metabolomics

In anti-doping control laboratories and clinical steroidomics research, Girard's Reagent T is the preferred derivatization agent for enhancing the LC-ESI-MS/MS analysis of oxosteroid phase II metabolites (glucuronides and sulfates) [2]. Its selection over methoxamine and hydroxylamine is based on its ability to both enhance ionization efficiency and generate diagnostic product ions, facilitating the identification and confirmation of a wide panel of anabolic androgenic steroids in complex biological matrices.

Isolation and Identification of Carbonyls from Complex Hydrophobic Matrices

For food scientists and lipid chemists investigating flavor stability or oxidative rancidity in fats and oils, Girard's Reagent T provides a unique method for the selective extraction and identification of aldehydes and ketones [3]. The water-soluble hydrazones formed allow for quantitative recovery of these reactive carbonyl species from non-polar fat matrices via simple liquid-liquid extraction, followed by conversion to stable derivatives (e.g., 2,4-dinitrophenylhydrazones) for chromatographic analysis.

Trace-Level Glycan Analysis by MALDI-TOF Mass Spectrometry

For glycobiology research involving low sample amounts or complex mixtures, derivatization with Girard's Reagent T is an essential step for MALDI-TOF MS analysis of neutral oligosaccharides [4]. This approach provides an approximately 1000-fold increase in sensitivity compared to the analysis of native, underivatized glycans, enabling the detection and structural characterization of trace-level glycoforms that are critical for understanding disease mechanisms and biotherapeutic quality.

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